molecular formula C25H20OSSn B14629184 (Benzoylsulfanyl)(triphenyl)stannane CAS No. 57879-97-7

(Benzoylsulfanyl)(triphenyl)stannane

Cat. No.: B14629184
CAS No.: 57879-97-7
M. Wt: 487.2 g/mol
InChI Key: BKPMHVRVIWWEFU-UHFFFAOYSA-M
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Description

(Benzoylsulfanyl)(triphenyl)stannane is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a benzoylsulfanyl (C₆H₅COS−) moiety. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocidal agents. The benzoylsulfanyl group introduces unique electronic and steric properties, distinguishing it from simpler triphenylstannane derivatives. For example, the crystal structure of Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () reveals a tetrahedral geometry around the tin atom, with bond angles deviating by up to 7° from ideal tetrahedral symmetry. This geometry is typical for tin(IV) compounds and suggests similar coordination for (Benzoylsulfanyl)(triphenyl)stannane .

Properties

CAS No.

57879-97-7

Molecular Formula

C25H20OSSn

Molecular Weight

487.2 g/mol

IUPAC Name

S-triphenylstannyl benzenecarbothioate

InChI

InChI=1S/C7H6OS.3C6H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1

InChI Key

BKPMHVRVIWWEFU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzoylsulfanyl)(triphenyl)stannane typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and a suitable solvent such as tetrahydrofuran (THF) or toluene . The reaction proceeds under mild conditions, making it a versatile method for the preparation of various organotin compounds.

Industrial Production Methods

Industrial production of (Benzoylsulfanyl)(triphenyl)stannane may involve scaling up the Stille coupling reaction using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Benzoylsulfanyl)(triphenyl)stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminium hydride for reduction, and various halides for substitution reactions . The reactions typically occur under mild conditions, with the choice of solvent and temperature depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products are valuable intermediates in organic synthesis and have applications in various industrial processes.

Scientific Research Applications

(Benzoylsulfanyl)(triphenyl)stannane has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Electronic Comparisons

Trimethylbenzylstannane (CAS 4314-94-7)
  • Formula : C₁₀H₁₆Sn
  • Molecular Weight : 254.94 g/mol
  • Structure : A tin atom bonded to three methyl groups and a benzyl (C₆H₅CH₂−) substituent.
  • Key Differences: The benzyl group in Trimethylbenzylstannane is less electron-withdrawing compared to the benzoylsulfanyl group in the target compound.
Triphenyltin Acetate (CAS 900-95-8)
  • Formula : C₂₀H₁₈O₂Sn
  • Molecular Weight : 409.06 g/mol
  • Structure : Tin bonded to three phenyl groups and an acetoxy (CH₃COO−) group.
  • Key Differences: The acetoxy group is smaller and more polarizable than benzoylsulfanyl, leading to differences in solubility and biocidal activity. Triphenyltin acetate is known for agricultural fungicidal applications, whereas the benzoylsulfanyl derivative may exhibit distinct bioactivity due to sulfur’s affinity for biomolecules .

Physical-Chemical Properties

Property (Benzoylsulfanyl)(triphenyl)stannane (Inferred) Trimethylbenzylstannane Triphenyltin Acetate
Molecular Weight (g/mol) ~420 (estimated) 254.94 409.06
Solubility Low in water; soluble in organic solvents Low in polar solvents Moderate in non-polar solvents
Thermal Stability High (due to aromatic substituents) Moderate High

Reactivity and Environmental Behavior

  • Anaerobic Biodegradation: Triphenyl ester organophosphate esters (OPEs) show higher anaerobic biodegradation (>70%) compared to chlorinated analogs ().
  • Electrophilic Reactivity :
    The benzoylsulfanyl group’s electron-withdrawing nature increases the tin center’s electrophilicity, enhancing its reactivity in Stille coupling reactions compared to Trimethylbenzylstannane .

Crystallographic Insights

The crystal structure of Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () provides a template for understanding coordination in related compounds:

  • Geometry : Tetrahedral around tin, with Sn–C bond lengths averaging 2.15 Å.
  • Packing: Non-covalent interactions (e.g., van der Waals forces) dominate due to bulky phenyl groups, a feature shared with (Benzoylsulfanyl)(triphenyl)stannane .

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